Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate
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Overview
Description
Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrimidine ring with a cyano group and a methylphenyl substituent
Preparation Methods
The synthesis of Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-methylphenyl benzoate with cyanoacetamide under acidic conditions to form the pyrimidine ring. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final ester product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ester group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex esters.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrimidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of their functions. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that exert their effects through similar mechanisms .
Comparison with Similar Compounds
Ethyl 3-({[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl benzoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl benzoate: This compound lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 3-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl benzoate: This compound has a different substitution pattern on the pyrimidine ring, which can influence its chemical and biological properties.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 3-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C22H19N3O3S/c1-3-28-21(27)17-6-4-5-15(11-17)13-29-22-24-19(18(12-23)20(26)25-22)16-9-7-14(2)8-10-16/h4-11H,3,13H2,1-2H3,(H,24,25,26) |
InChI Key |
MPBOXDWGHYBOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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